molecular formula C14H18N2O4S B13991180 N-(4-Oxospiro[chroman-2,4'-piperidin]-6-yl)methanesulfonamide

N-(4-Oxospiro[chroman-2,4'-piperidin]-6-yl)methanesulfonamide

Cat. No.: B13991180
M. Wt: 310.37 g/mol
InChI Key: HEJFARVWMBSBTR-UHFFFAOYSA-N
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Description

N-(4-Oxospiro[chroman-2,4’-piperidin]-6-yl)methanesulfonamide is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Oxospiro[chroman-2,4’-piperidin]-6-yl)methanesulfonamide typically involves a multi-step process. One common method starts with the reaction of 1-(2-hydroxyphenyl)ethanone with N-Boc-4-piperidinone in a base-catalyzed spirocyclization reaction to form the key intermediate tert-butyl 4-oxospiro[chroman-2,4’-piperidine]-1’-carboxylate . This intermediate is then subjected to further reactions, including deprotection and sulfonation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Oxospiro[chroman-2,4’-piperidin]-6-yl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions for substitution reactions vary but may include the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-Oxospiro[chroman-2,4’-piperidin]-6-yl)methanesulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid metabolism . This inhibition can lead to reduced fatty acid synthesis and increased fatty acid oxidation, making it a potential treatment for metabolic disorders.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Oxospiro[chroman-2,4’-piperidin]-6-yl)methanesulfonamide stands out due to its unique combination of a spiro linkage and a methanesulfonamide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C14H18N2O4S

Molecular Weight

310.37 g/mol

IUPAC Name

N-(4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl)methanesulfonamide

InChI

InChI=1S/C14H18N2O4S/c1-21(18,19)16-10-2-3-13-11(8-10)12(17)9-14(20-13)4-6-15-7-5-14/h2-3,8,15-16H,4-7,9H2,1H3

InChI Key

HEJFARVWMBSBTR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)NC1=CC2=C(C=C1)OC3(CCNCC3)CC2=O

Origin of Product

United States

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